Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

科学的研究の応用

Pharmacological Applications

Isoquinoline derivatives are known for their significant pharmacological properties. Research indicates that they exhibit a range of biological activities, including:

- Anticonvulsant Activity : A study synthesized novel isoquinoline derivatives and evaluated their anticonvulsant properties using the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test. One compound demonstrated significant anticonvulsant activity with an ED50 value of 63.31 mg/kg, indicating a potential for further development as an anticonvulsant drug .

- Anticancer Properties : Isoquinoline derivatives have been investigated for their anticancer effects. In vitro studies showed that certain isoquinoline compounds exhibited cytotoxic effects against breast cancer cell lines (MCF-7), indicating potential as anticancer agents .

- Antimicrobial Activity : Isoquinoline alkaloids have shown selective inhibitory activity against various pathogens. For instance, certain derivatives isolated from deep-sea fungi demonstrated significant antibacterial properties .

Synthesis and Characterization

The synthesis of isoquinoline derivatives typically involves several chemical reactions, including alkylation and cyclization processes. For example, the synthesis of isoquinoline compounds often employs thionation and hydrazine reactions to modify existing structures, enhancing their biological activity . Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of isoquinoline derivatives. Research has shown that modifications at specific positions on the isoquinoline nucleus can significantly impact biological activity. For instance, substitutions at C-7 of the isoquinoline structure were found to influence both antimicrobial efficacy and cytotoxicity against cancer cells .

Case Study 1: Anticonvulsant Evaluation

In a study evaluating 3,4-dihydroisoquinolin derivatives, one compound (9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one) was found to have a protective index greater than 7.9 in MES tests, indicating a promising safety profile compared to existing anticonvulsants like valproate .

Case Study 2: Anticancer Activity

Research on newly synthesized isoquinoline derivatives revealed that certain compounds exhibited potent cytotoxicity against MCF-7 cells with IC50 values indicating effective inhibition of cell growth . These findings suggest that isoquinoline derivatives could be further explored as potential chemotherapeutic agents.

Data Tables

作用機序

生物活性

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide is a specific derivative that has shown potential in various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

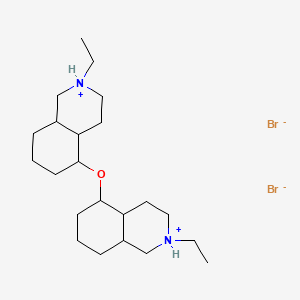

Chemical Structure

The compound's structure can be represented as follows:

Where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of bromine atoms suggests potential interactions with biological targets.

Isoquinoline derivatives typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many isoquinolines act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

- Receptor Modulation : Some isoquinoline compounds have been found to interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Certain isoquinoline derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Isoquinoline derivatives against common pathogens. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective properties of Isoquinoline derivatives showed that they could reduce oxidative stress markers in neuronal cell cultures. This effect was attributed to the modulation of antioxidant enzyme activities, indicating a promising avenue for treating neurodegenerative diseases.

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of this compound revealed:

- Pharmacokinetics : The compound exhibited favorable absorption characteristics with a half-life conducive to therapeutic applications.

- Toxicity : Initial toxicity assessments indicated low cytotoxicity in vitro, supporting its safety profile for further development.

特性

CAS番号 |

19372-98-6 |

|---|---|

分子式 |

C22H41BrN2O |

分子量 |

429.5 g/mol |

IUPAC名 |

2-ethyl-5-[(2-ethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)oxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide |

InChI |

InChI=1S/C22H40N2O.BrH/c1-3-23-13-11-19-17(15-23)7-5-9-21(19)25-22-10-6-8-18-16-24(4-2)14-12-20(18)22;/h17-22H,3-16H2,1-2H3;1H |

InChIキー |

HELFCLYZDPDNHQ-UHFFFAOYSA-N |

SMILES |

CC[NH+]1CCC2C(C1)CCCC2OC3CCCC4C3CC[NH+](C4)CC.[Br-].[Br-] |

正規SMILES |

CCN1CCC2C(C1)CCCC2OC3CCCC4C3CCN(C4)CC.Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。